N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine
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Overview
Description
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The trifluoromethyl group attached to the phenyl ring imparts significant chemical stability and reactivity, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and 5-aminoisoquinoline. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-fluorophenyl]methylidene}-5-isoquinolinamine
- N-{(E)-[4-methoxyphenyl]methylidene}-5-isoquinolinamine
- N-{(E)-[4-chlorophenyl]methylidene}-5-isoquinolinamine
Uniqueness
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine is unique due to the presence of the trifluoromethyl group, which imparts greater chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
N-isoquinolin-5-yl-1-[4-(trifluoromethyl)phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)14-6-4-12(5-7-14)10-22-16-3-1-2-13-11-21-9-8-15(13)16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZBLCVGOUXIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N=CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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